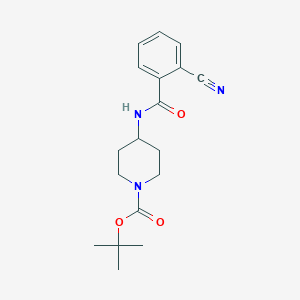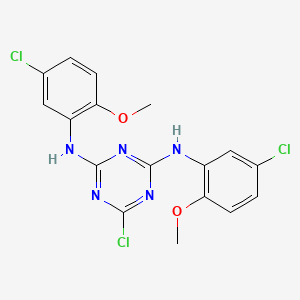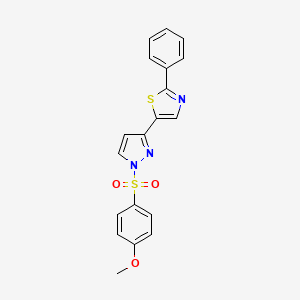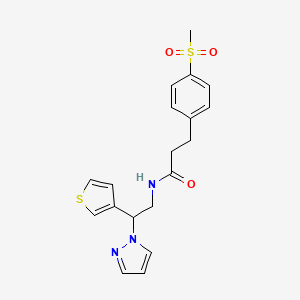
7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one (7-CMND) is a synthetic organic compound with a broad range of applications in scientific research. It is a derivative of naphthalen-1(2H)-one, a heterocyclic organic compound with two fused rings, and is commonly used in organic synthesis. 7-CMND has been widely studied due to its unique properties, including its solubility in a variety of solvents, its low toxicity, and its potential for use in a variety of biochemical and physiological applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on chlorinated naphthalene derivatives, including compounds structurally similar to 7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one, has primarily focused on their synthesis and dynamic properties. For instance, studies have detailed the photochlorination of chloromethyl-dihydronaphthalene, leading to the synthesis of heptachloro derivatives, which exhibit interesting dynamic NMR characteristics due to the rotational barriers of chlorinated methyl groups. Such research provides insights into the synthetic routes and dynamic behavior of chlorinated naphthalene compounds in solution and solid states (Garcia et al., 1995).
Biological Activity and Applications
The exploration of naphthalene derivatives in biological contexts has led to the development of novel compounds with potential therapeutic applications. For example, oximes of 2‐Aryl‐6‐methoxy-3,4‐dihydronaphthalene have been evaluated as inhibitors of a specific enzyme, showcasing the broader research interest in naphthalene derivatives for drug development (Zhuang Yan & Hartmann, 1998).
Material Science and Catalysis
Naphthalene derivatives have also found applications in material science and catalysis. Studies have investigated their roles in various chemical transformations, highlighting their potential as intermediates in organic synthesis and catalytic processes. For instance, the catalytic activity of dichlororuthenium(IV) complexes in alkene epoxidation has been enhanced using naphthalene-based ligands, demonstrating the utility of naphthalene derivatives in developing efficient catalytic systems (Zhang et al., 2001).
Environmental and Green Chemistry
The adaptability of chloroperoxidase enzymes to ionic liquid co-solvents for oxidation reactions, including those involving dihydronaphthalene derivatives, showcases the integration of naphthalene compounds into environmentally friendly chemical processes. Such research emphasizes the potential of naphthalene derivatives in facilitating green chemistry applications (Sanfilippo et al., 2004).
Propriétés
IUPAC Name |
7-chloro-5-methyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZSBMSGEASFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCCC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-methyl-3,4-dihydronaphthalen-1(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

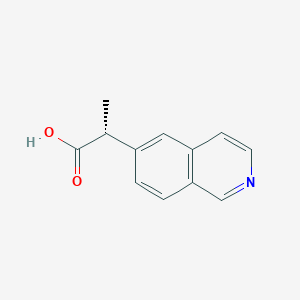
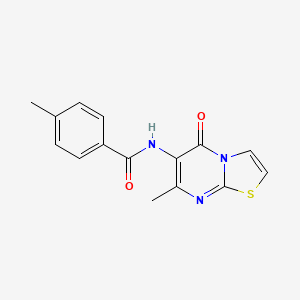
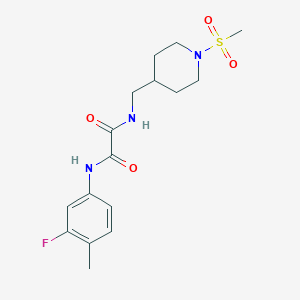
![6-(methylthio)-N-(m-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2664101.png)
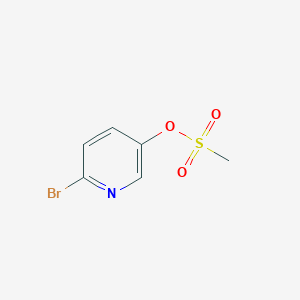



![6-fluoro-4-(4-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2664109.png)
